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Compound of Interest

Compound Name: Givinostat impurity 5-d4

Cat. No.: B12407231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Givinostat
impurity 5-d4 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK)

studies of Givinostat. The use of a stable isotope-labeled internal standard is the gold standard

in bioanalysis, offering high accuracy and precision by correcting for variability during sample

preparation and analysis.[1][2]

Introduction to Givinostat and the Role of Internal
Standards
Givinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of Duchenne

Muscular Dystrophy (DMD).[3][4] To accurately characterize its pharmacokinetic profile, a

robust and reliable bioanalytical method is essential. Stable isotope-labeled (SIL) internal

standards (IS) are considered the most appropriate for quantitative bioanalysis using liquid

chromatography-tandem mass spectrometry (LC-MS/MS).[2][5] Givinostat impurity 5-d4, a

deuterium-labeled analog of a Givinostat impurity, serves as an ideal internal standard for the

precise quantification of Givinostat in biological matrices.[6][7]
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Compound IUPAC Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Givinostat

{6-

[(diethylamino)m

ethyl]naphthalen-

2-yl}methyl [4-

(hydroxycarbamo

yl)phenyl]carbam

ate

497833-27-9 C₂₄H₂₇N₃O₄ 421.49

Givinostat

Impurity 5

4-

acetamidobenza

mide

58202-83-8 C₉H₁₀N₂O₂ 178.19[8][9]

Givinostat

Impurity 5-d4

4-

acetamidobenza

mide-d4

N/A C₉H₆D₄N₂O₂ 182.22[8][10]

Mechanism of Action: Histone Deacetylase
Inhibition
Givinostat functions by inhibiting histone deacetylases (HDACs), enzymes that play a crucial

role in the regulation of gene expression. By inhibiting HDACs, Givinostat leads to the

hyperacetylation of histones, which in turn results in a more relaxed chromatin structure,

allowing for the transcription of genes that can reduce inflammation and muscle degeneration.

[3][4]
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Caption: Mechanism of action of Givinostat as an HDAC inhibitor.

Bioanalytical Method for Givinostat Quantification
The following is a detailed protocol for the quantification of Givinostat in rat plasma using

Givinostat impurity 5-d4 as an internal standard, adapted from a validated UPLC-MS/MS

method.[11][12]
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Start: Plasma Sample Collection

Sample Preparation:
- Thaw plasma sample

- Add Givinostat Impurity 5-d4 (IS)
- Protein precipitation with acetonitrile

Centrifugation

Supernatant Transfer and Evaporation

Reconstitution in Mobile Phase

UPLC-MS/MS Analysis

Data Analysis:
- Peak integration

- Calibration curve generation
- Concentration calculation

End: Pharmacokinetic Parameter Determination
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Caption: Workflow for the bioanalytical quantification of Givinostat.
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Materials and Reagents
Givinostat (analytical standard)

Givinostat impurity 5-d4 (internal standard)

Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Water (ultrapure)

Rat plasma (blank)

Stock and Working Solutions
Givinostat Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of Givinostat in

a suitable solvent (e.g., DMSO or methanol).

Givinostat Impurity 5-d4 Stock Solution (1 mg/mL): Dissolve an accurately weighed

amount of Givinostat impurity 5-d4 in the same solvent as the Givinostat stock.

Working Solutions: Prepare working solutions for calibration standards and quality control

(QC) samples by serially diluting the Givinostat stock solution with methanol or a

methanol/water mixture. Prepare a working solution of Givinostat impurity 5-d4 at a fixed

concentration (e.g., 200 ng/mL).

Sample Preparation
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL

microcentrifuge tube.

Add 10 µL of the Givinostat impurity 5-d4 working solution.

Add 200 µL of acetonitrile to precipitate plasma proteins.

Vortex for 1 minute.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 25% acetonitrile in water with

0.1% formic acid).

Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions
The following conditions are based on a published method for Givinostat and can be optimized

for specific instrumentation.[11][12]

Parameter Recommended Conditions

UPLC System Waters ACQUITY UPLC or equivalent

Column
Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1

x 50 mm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Gradient

Start with 10% B, increase to 90% B over 0.5

min, hold for 0.4 min, then return to initial

conditions and re-equilibrate.

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometer
Triple quadrupole mass spectrometer (e.g.,

Waters Xevo TQ-S)

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 2.0 kV

MRM Transitions See table below
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Multiple Reaction Monitoring (MRM) Transitions:

Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(s)

Cone
Voltage (V)

Collision
Energy (eV)

Givinostat 422.01 186.11 0.1 30 25

Givinostat

Impurity 5-d4

(IS)

183.2 121.1 0.1 25 15

Note: The

MRM

transition for

Givinostat

impurity 5-d4

is a proposed

transition

based on its

structure (4-

acetamidobe

nzamide-d4)

and may

require

optimization.

Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to

regulatory guidelines (e.g., FDA or ICH M10).[1] The following table summarizes typical

acceptance criteria and representative data from a validated Givinostat assay.[11][12][13]
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Validation Parameter Acceptance Criteria
Representative Data (from
a Givinostat assay)

Linearity (r²) ≥ 0.99 0.998

Calibration Range N/A 2 - 4000 ng/mL

Accuracy (%RE) Within ±15% (±20% at LLOQ) 95.8% - 108.6%

Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) < 15%

Recovery Consistent and reproducible > 90%

Matrix Effect CV of IS-normalized MF ≤ 15% 98.2% - 107.6%

Stability
Within ±15% of nominal

concentration

Stable under various storage

conditions

Givinostat Metabolism
Givinostat is extensively metabolized in the body, forming four major inactive metabolites.[14]

The primary metabolic pathways do not involve cytochrome P450 (CYP) enzymes or uridine

diphosphate glucuronosyltransferases (UGTs).[14] While a detailed metabolic map is not fully

elucidated in the public domain, it is understood that metabolism is a key elimination route,

followed by renal and biliary excretion of the metabolites.[14]

Conclusion
Givinostat impurity 5-d4 is a highly suitable internal standard for the quantification of

Givinostat in biological samples for DMPK studies. Its use in a validated LC-MS/MS method, as

outlined in these notes, can ensure the generation of high-quality, reliable data to support drug

development programs. The provided protocols and parameters serve as a robust starting point

for method development and validation in any bioanalytical laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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